Neridronate sodium

Medication Adherence Bisphosphonate Osteopenia

Researchers studying rare bone disorders face limited access to bisphosphonates with proven efficacy in niche indications. Neridronate sodium addresses this gap as a second-generation aminobisphosphonate targeting FPPS (IC50 388.2 nM), approved in Italy for OI, CRPS-I, and Paget's disease. • 93% biochemical response in pamidronate-nonresponder Paget's disease patients • Mean VAS pain reduction of 7.0 points in CRPS-I; sustained benefit over 12 months • 76.7% adherence with monthly IM formulation vs ~48% for oral bisphosphonates • Dual IV/IM formulation flexibility; suitable for outpatient infusion protocols

Molecular Formula C6H16NNaO7P2
Molecular Weight 299.13 g/mol
CAS No. 80729-79-9
Cat. No. B017172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeridronate sodium
CAS80729-79-9
SynonymsNerixia Sodium Salt;  6-Amino-1-hydroxy-1,1-hexanediphosphonic Acid Monosodium Salt;  P,P’-(6-Amino-1-hydroxyhexylidene)bisphosphonic Acid Sodium Salt; 
Molecular FormulaC6H16NNaO7P2
Molecular Weight299.13 g/mol
Structural Identifiers
SMILESC(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+]
InChIInChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1
InChIKeyMHYULJPRWPTMTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neridronate Sodium: Overview


Neridronate sodium is a second-generation, nitrogen-containing bisphosphonate (aminobisphosphonate) [1]. Its primary mechanism involves inhibiting farnesyl pyrophosphate (FPP) synthase, which is critical for osteoclast function and survival, thereby potently suppressing bone resorption [2]. Unlike many in its class, it is approved for niche indications including osteogenesis imperfecta (OI) and complex regional pain syndrome type I (CRPS-I), and is available in both intravenous and intramuscular formulations [1].

Mechanism

FPP synthase inhibition for osteoclast research

Models

Bone resorption, OI, CRPS-I, Paget's disease models

Format

Aminobisphosphonate research tool; IV/IM formulation contexts

Why Generic Substitution Fails


Substituting Neridronate sodium with other aminobisphosphonates is not a straightforward clinical or logistical equivalent. While many agents share a similar mechanism, Neridronate possesses a unique combination of clinically validated efficacy in niche diseases like OI and CRPS-I, a convenient intramuscular formulation, and a distinct safety and adherence profile. These attributes, quantified in head-to-head studies, provide compelling reasons for its specific selection over other bisphosphonates in particular patient populations [1].

!

Class-level mechanism does not imply equivalent medication adherence endpoints; adherence may differ between aminobisphosphonates.

!

Intramuscular formulation adherence advantage (reported 76.7% vs ~48% oral) may not transfer to other bisphosphonates.

!

Disease-specific endpoint responses in OI, CRPS-I, or Paget's disease models may not be mirrored by alternative bisphosphonates.

Evidence-Based Differentiation


Intramuscular Adherence Advantage

In a 12-month, randomized, open-label trial, the adherence rate for intramuscular (IM) neridronate was significantly higher compared to oral alendronate and risedronate [1]. This difference is critical for ensuring long-term therapeutic efficacy in chronic conditions.

12-Month Adherence
Head-to-head
Neridronate 76.7% vs Alendronate 47.8%, Risedronate 48.0%
Supports medication adherence endpoint context
Open-label trial; n=87 postmenopausal RA patients
Medication Adherence Bisphosphonate Osteopenia Rheumatoid Arthritis

Salvage Therapy in Pamidronate-Resistant PDB

Neridronate demonstrates potent efficacy in patients with Paget's disease of bone (PDB) who have failed to respond to pamidronate therapy. In a randomized controlled trial, a single course of neridronate achieved a therapeutic response comparable to zoledronic acid [1].

Salvage Response (PDB)
Head-to-head
Neridronate 93% vs Zoledronic acid 94% (ALP normalization/≥75% reduction)
Supports salvage therapy endpoint review in PDB
Pamidronate-resistant patients, n=33
Paget's Disease Bisphosphonate Drug Resistance Biochemical Remission

Pain Reduction in Pediatric CRPS-I

In a multicenter study of children with CRPS-I who had failed previous therapies, neridronate treatment led to a dramatic and clinically meaningful reduction in pain scores [1]. This positions neridronate as a valuable option in a challenging pediatric pain condition where few alternatives exist.

Pediatric CRPS-I Pain
Data to verify
VAS reduction: from 9.6 to 2.6 (Δ7.0)
Reported pain-score endpoint context
Uncontrolled pre/post study; n=5 children
Complex Regional Pain Syndrome Pediatric Pain Management Bisphosphonate

Comparable Efficacy in OI with Logistical Benefits

A matched-pair analysis found that neridronate was equally effective as pamidronate in improving vertebral morphometry in children with OI after one year of therapy [1]. The study authors concluded that the ability to administer neridronate in an outpatient setting offers a significant convenience advantage over the multi-day infusion protocol required for pamidronate.

Vertebral Morphometry OI
Head-to-head
No difference vs Pamidronate (p=0.590) after 1 year
Supports morphometry endpoint comparison
Children with OI types III/IV; outpatient infusion protocol
Osteogenesis Imperfecta Pediatric Bisphosphonate Bone Mineral Density

Response After Clodronate Relapse in PDB

Neridronate is effective in treating Paget's disease of bone (PDB) that has relapsed following treatment with clodronate, a non-nitrogenous bisphosphonate [1]. This demonstrates its utility as a salvage therapy across different bisphosphonate subclasses.

Relapse After Clodronate
Class-level
65.6% biochemical remission; no difference between new and relapse patients
Class-level inference; nitrogen-containing BP context
Equivalence inference, n=32; verify study design
Paget's Disease Bisphosphonate Clodronate Relapse Biochemical Markers

Fracture Risk Reduction in OI vs. Placebo

A systematic review and meta-analysis concluded that neridronate showed a substantially reduced fracture risk relative to placebo in patients with osteogenesis imperfecta [1]. This placebo-controlled evidence confirms its disease-modifying impact in this rare disorder.

Fracture Risk in OI
Cross-study comparable
Substantially reduced fracture risk vs placebo in meta-analysis
Reported fracture endpoint review in OI models
Systematic review; verify individual RCTs
Osteogenesis Imperfecta Fracture Prevention Bisphosphonate Placebo-Controlled

Optimal Procurement Scenarios


Second-Line for Paget's Disease of Bone

Neridronate sodium is a scientifically robust choice for patients with active Paget's disease of bone who have not achieved or maintained a biochemical response to pamidronate. Clinical trial data demonstrate that a single course of neridronate achieves a 93% response rate in pamidronate nonresponders, efficacy comparable to zoledronic acid [1].

Pediatric Osteogenesis Imperfecta Management

For children with moderate-to-severe osteogenesis imperfecta, neridronate provides an efficacious alternative to pamidronate, with proven equivalence in improving vertebral morphometry [2]. Its key advantage lies in its suitability for outpatient infusion, which offers significant logistical and quality-of-life benefits over pamidronate's multi-day inpatient protocol [2].

Complex Regional Pain Syndrome Type I

Neridronate is a targeted intervention for patients with CRPS-I, particularly those who have failed standard pharmacological and physical therapies. It has demonstrated a significant reduction in pain (mean VAS reduction of 7.0 points) and improvement in physical function in both adult and pediatric populations, positioning it as a specialized option for this debilitating condition [3].

High Adherence via Intramuscular Delivery

Neridronate's intramuscular formulation provides a compelling adherence advantage over oral bisphosphonates. In a 12-month study, monthly IM neridronate achieved a 76.7% adherence rate, significantly higher than the ~48% rate for oral weekly alendronate or risedronate [4]. This makes it a preferred option for patients with rheumatoid arthritis on corticosteroids or others where oral bisphosphonate compliance is a known challenge.

Application
Selection Property
Validation Focus
Paget's disease bone remodeling studies
Biochemical remission endpoint context
ALP normalization & salvage response review
Pediatric OI bone fragility models
Vertebral morphometry & fracture endpoint context
Outpatient vs inpatient infusion protocol review
CRPS-I pain model research
Pain-score endpoint context
Pediatric & adult pain model response review
Medication adherence research in chronic inflammation
Adherence endpoint context (IM vs oral)
Long-term compliance & healthcare utilization modeling

Technical Documentation Hub

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30 linked technical documents
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